molecular formula C12H10N2O B14310314 4-(1H-1,2-Diazepin-1-yl)cyclohepta-2,4,6-trien-1-one CAS No. 110073-63-7

4-(1H-1,2-Diazepin-1-yl)cyclohepta-2,4,6-trien-1-one

Cat. No.: B14310314
CAS No.: 110073-63-7
M. Wt: 198.22 g/mol
InChI Key: CNYCNFQLBPJOSC-UHFFFAOYSA-N
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Description

4-(1H-1,2-Diazepin-1-yl)cyclohepta-2,4,6-trien-1-one is an organic compound with significant importance in organic chemistry. It consists of a seven-membered carbon ring with three conjugated alkene groups and a ketone group. This compound is a derivative of tropone, which is known for its non-benzenoid aromatic properties .

Preparation Methods

The synthesis of 4-(1H-1,2-Diazepin-1-yl)cyclohepta-2,4,6-trien-1-one can be achieved through several methods:

Chemical Reactions Analysis

4-(1H-1,2-Diazepin-1-yl)cyclohepta-2,4,6-trien-1-one undergoes various chemical reactions:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions.

Scientific Research Applications

4-(1H-1,2-Diazepin-1-yl)cyclohepta-2,4,6-trien-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1H-1,2-Diazepin-1-yl)cyclohepta-2,4,6-trien-1-one involves its interaction with molecular targets through its conjugated alkene and ketone groups. These interactions can lead to the formation of reactive intermediates that participate in various chemical reactions .

Comparison with Similar Compounds

4-(1H-1,2-Diazepin-1-yl)cyclohepta-2,4,6-trien-1-one is unique due to its seven-membered ring structure with conjugated alkenes and a ketone group. Similar compounds include:

Properties

110073-63-7

Molecular Formula

C12H10N2O

Molecular Weight

198.22 g/mol

IUPAC Name

4-(diazepin-1-yl)cyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C12H10N2O/c15-12-6-4-5-11(7-8-12)14-10-3-1-2-9-13-14/h1-10H

InChI Key

CNYCNFQLBPJOSC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NN(C=C1)C2=CC=CC(=O)C=C2

Origin of Product

United States

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